2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one
Overview
Description
2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one is a chemical compound with the empirical formula C14H20N2O . It has a molecular weight of 232.32 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound is O=C(CNC(C=CC=C1)=C1C)N2CCCCC2 . The InChI string is 1S/C14H20N2O/c1-12-7-3-4-8-13(12)15-11-14(17)16-9-5-2-6-10-16/h3-4,7-8,15H,2,5-6,9-11H2,1H3 .Scientific Research Applications
Synthesis and Structural Analysis
- 2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one and its derivatives are involved in various synthesis processes. For instance, they are used in the formation of 1-substituted piperidines which are significant in pharmacology (Vardanyan, 2018).
- These compounds also play a role in the synthesis of novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives with antimicrobial properties (Bhasker et al., 2018).
- They are used in the creation of Schiff base ligands, which have shown DNA binding activity and are potential drug candidates (Kurt et al., 2020).
Biological and Pharmaceutical Research
- In biological and pharmaceutical research, these compounds are involved in the development of drugs with various therapeutic potentials.
- They have been used in the synthesis of compounds with antibacterial activity, as demonstrated by their inhibitory effect on bacterial growth (C.Merugu et al., 2010).
- Studies have shown their involvement in asymmetric synthesis, such as in the creation of 2-(1-Aminoalkyl)piperidines, which could have significant implications in medicinal chemistry (Froelich et al., 1996).
Chemical Properties and Interactions
- Research has focused on understanding the chemical properties and interactions of these compounds.
- They have been studied for their ability to form complex sheets through hydrogen bonds, which is crucial in understanding their behavior in different chemical environments (Quiroga et al., 2010).
- Their role in the synthesis of novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines, which have been subject to conformational studies, is also notable (Csütörtöki et al., 2012).
Safety and Hazards
The compound has a GHS05 pictogram, indicating that it is corrosive . The signal word is "Danger" . The hazard statement is H318, which means it causes serious eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The compound is classified as Eye Dam. 1, indicating it causes serious eye damage . It is stored under storage class code 11, which is for combustible solids . The WGK is 3 .
Properties
IUPAC Name |
2-(3-methylanilino)-1-piperidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-6-5-7-13(10-12)15-11-14(17)16-8-3-2-4-9-16/h5-7,10,15H,2-4,8-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPSDXDQRHULBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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